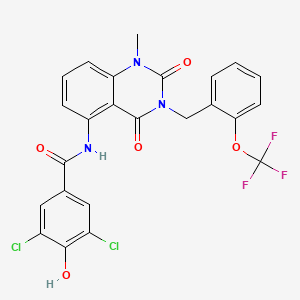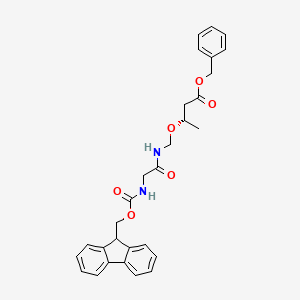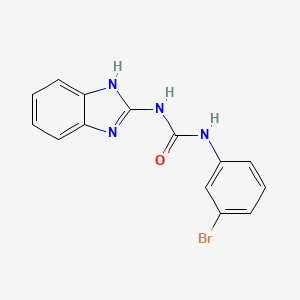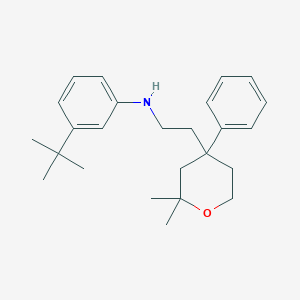
Clopidogrel-13C,d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel-13C,d5 (hydrochloride) is a labeled compound of Clopidogrel, where the carbon-13 isotope and deuterium (d5) have been incorporated. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The labeling with stable heavy isotopes like carbon-13 and deuterium allows for precise tracking and analysis of the compound’s pharmacokinetics and metabolic pathways .
准备方法
The synthesis of Clopidogrel-13C,d5 (hydrochloride) involves the incorporation of carbon-13 and deuterium into the Clopidogrel molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the Clopidogrel structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness .
化学反应分析
Clopidogrel-13C,d5 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学研究应用
Clopidogrel-13C,d5 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tracer for studying reaction mechanisms and metabolic pathways . In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of Clopidogrel, helping to understand its absorption, distribution, metabolism, and excretion . In the pharmaceutical industry, it aids in the development of new drugs by providing insights into the behavior of Clopidogrel and its derivatives .
作用机制
The mechanism of action of Clopidogrel-13C,d5 (hydrochloride) is similar to that of Clopidogrel. It is a prodrug that requires biotransformation to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, preventing ADP from binding to these receptors . This inhibition blocks the activation of the glycoprotein GPIIb/IIIa complex, reducing platelet aggregation and thus preventing blood clots .
相似化合物的比较
Clopidogrel-13C,d5 (hydrochloride) is unique due to its isotopic labeling, which distinguishes it from other similar compounds like Clopidogrel hydrogen sulfate, Clopidogrel besylate, and Clopidogrel napadisilate . These compounds differ in their salt forms and physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles . The isotopic labeling in Clopidogrel-13C,d5 (hydrochloride) allows for more precise tracking and analysis in research applications, making it a valuable tool in drug development and pharmacological studies .
属性
分子式 |
C16H18ClNO2S |
|---|---|
分子量 |
329.9 g/mol |
IUPAC 名称 |
methyl 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H17NO2S.ClH/c1-19-16(18)15(12-5-3-2-4-6-12)17-9-7-14-13(11-17)8-10-20-14;/h2-6,8,10,15H,7,9,11H2,1H3;1H/i2D,3D,4D,5D,6D,16+1; |
InChI 键 |
GCVKPVCPLULMIO-HFBYLDRUSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([13C](=O)OC)N2CCC3=C(C2)C=CS3)[2H])[2H].Cl |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCC3=C(C2)C=CS3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


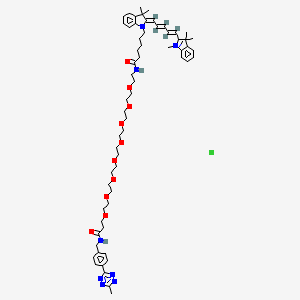
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
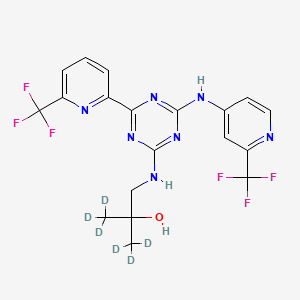
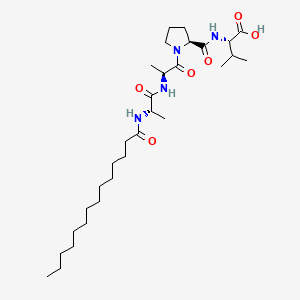
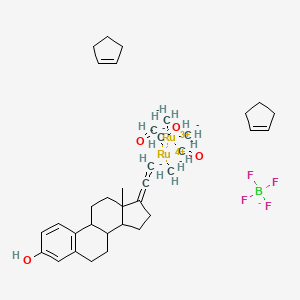
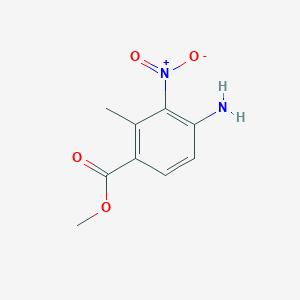
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
